4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide: is a chemical compound that belongs to the sulfonamide class. Its systematic name is This compound , and it has the molecular formula C₆H₆N₄O₂S₂ . Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves introducing an amino group (NH₂) onto a benzenesulfonamide scaffold, specifically at the 4-position. One common synthetic route is through the reaction of 4-nitrobenzenesulfonamide with thiosemicarbazide, followed by reduction of the nitro group to an amino group. The resulting compound undergoes cyclization to form the 1,2,5-thiadiazole ring.
Reaction Conditions::Starting Material: 4-nitrobenzenesulfonamide
Reagents: Thiosemicarbazide, reducing agent (e.g., SnCl₂)
Conditions: Reflux in a suitable solvent (e.g., ethanol)
Industrial Production Methods: The industrial-scale production typically involves batch or continuous processes using optimized conditions.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, especially when exposed to strong oxidizing agents.
Substitution: Can undergo nucleophilic substitution reactions at the sulfonamide nitrogen.
Reduction: Reduction of the nitro group to the amino group during synthesis.
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Substitution: Alkali metal hydroxides (e.g., NaOH), alkylating agents
Reduction: Tin(II) chloride (SnCl₂), hydrogen gas (H₂)
Major Products:: The major product formed from the reduction of 4-nitrobenzenesulfonamide is 4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide .
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It has antibacterial properties and may be used in combination therapies.
Chemistry: Serves as a building block for more complex molecules.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. its sulfonamide group likely interferes with bacterial folate synthesis, inhibiting essential enzymes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H8N4O2S2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-amino-N-(1,2,5-thiadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-5-10-15-11-8/h1-5H,9H2,(H,11,12) |
InChI Key |
IPYJNJSFOSMPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NSN=C2 |
Origin of Product |
United States |
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